molecular formula C22H19Br2NO3 B13413912 Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel- CAS No. 80845-12-1

Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel-

Cat. No.: B13413912
CAS No.: 80845-12-1
M. Wt: 505.2 g/mol
InChI Key: OWZREIFADZCYQD-WSTZPKSXSA-N
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Description

The compound Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel- (CAS 52918-63-5), commonly known as Deltamethrin, is a synthetic pyrethroid insecticide with a stereospecific configuration critical to its bioactivity . Its structure features a cyclopropane ring substituted with a 2,2-dibromoethenyl group and a dimethyl moiety, esterified with (R)-cyano(3-phenoxyphenyl)methanol. The (1S,3S)-relative configuration ensures optimal binding to insect voltage-gated sodium channels, disrupting neuronal function and leading to paralysis . Deltamethrin is widely used in vector control programs, particularly against malaria-transmitting mosquitoes, due to its high potency and photostability .

Properties

CAS No.

80845-12-1

Molecular Formula

C22H19Br2NO3

Molecular Weight

505.2 g/mol

IUPAC Name

[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m1/s1

InChI Key

OWZREIFADZCYQD-WSTZPKSXSA-N

Isomeric SMILES

CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C

Origin of Product

United States

Preparation Methods

Reactants and Conditions

  • Acyl halide preparation: The cyclopropanecarboxylic acid derivative, specifically 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, is converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.

  • Cyanohydrin formation: 3-Phenoxybenzaldehyde is reacted with aqueous sodium or potassium cyanide in the presence of a water-immiscible aprotic solvent like heptane or diethyl ether. This generates the alpha-cyano alcohol intermediate.

  • Esterification reaction: The acid chloride is then added, typically dropwise, to the stirred mixture of cyanohydrin and aqueous cyanide in the aprotic solvent under a nitrogen atmosphere to prevent oxidation. The reaction temperature is maintained between 0°C and 50°C, with room temperature preferred for operational simplicity.

  • Catalysis: The use of catalytic amounts of rate-promoting agents such as tertiary amines, polyamines, or crown ethers (notably 18-crown-6) has been shown to significantly improve yields and reduce reaction times.

Reaction Monitoring and Work-up

  • The reaction progress is monitored by gas-liquid chromatography (GLC), with yields reaching up to 99% under optimized conditions.

  • Upon completion, the reaction mixture is filtered to remove any solids, and the organic phase is separated.

  • The organic layer is washed sequentially with aqueous sodium hydroxide, water, and saturated sodium chloride solutions to remove impurities.

  • Drying over magnesium sulfate followed by solvent evaporation under reduced pressure yields the crude ester product.

  • Further purification may involve recrystallization from solvents such as hexane or diethyl ether to obtain the pure insecticidal ester.

Reaction Outcome and Yields

Parameter Typical Value/Condition
Reaction temperature 0°C to 50°C (room temperature preferred)
Solvent system Biphasic: water-immiscible aprotic solvent + aqueous cyanide
Catalyst 18-crown-6, tertiary amines, or polyamines (catalytic amounts)
Reaction time 1 to 4.5 hours
Yield of ester product 64% to 99% depending on conditions
Purification Filtration, washing, drying, solvent removal, recrystallization
Optical activity retention Maintained when using optically active acyl halide or aldehyde

Mechanistic Insights and Stereochemistry

  • The reaction proceeds via nucleophilic attack of the cyanide ion on the aldehyde to form the cyanohydrin intermediate.

  • Subsequent acylation of the cyanohydrin hydroxyl group by the acid chloride forms the ester linkage.

  • The stereochemistry of the cyclopropane ring and the alpha-cyano alcohol moiety is preserved during the reaction, allowing the preparation of optically active esters.

  • The (1S,3S)-rel configuration of the cyclopropane ring and the (R)-configuration of the cyano(3-phenoxyphenyl)methyl group are critical for the biological activity of the final product.

Representative Experimental Data

Step Details
Sodium cyanide used 0.59 g (0.012 mole) dissolved in 1 ml water
Cyanohydrin formation 3-Phenoxybenzaldehyde (1.98 g, 0.01 mole) in 7 ml heptane
Catalyst 2,5,8,11-tetramethyl-2,5,8,11-tetraazadodecane (0.048 g, 0.2 mmol)
Reaction atmosphere Nitrogen
Temperature profile Exotherm to ~40°C after 20 minutes
Reaction duration 50 minutes to 4.5 hours
Work-up Filtration, washing with diethyl ether and aqueous sodium hydroxide, drying over magnesium sulfate
Final product yield 3.90 g to 4.10 g (91% to 99% yield)

Chemical Reactions Analysis

Types of Reactions: 1S,3S,?R-Deltamethrin undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of different degradation products .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 3-phenoxybenzaldehyde and other degradation products that can affect the insecticidal efficacy of the compound .

Mechanism of Action

1S,3S,?R-Deltamethrin exerts its effects by targeting the voltage-gated sodium channels in the nervous system of insects. It prolongs the opening of these channels, leading to hyperexcitation, paralysis, and eventual death of the insect. The compound also affects chloride ion channels, contributing to its insecticidal activity .

Comparison with Similar Compounds

Table 1: Key Pyrethroids and Their Properties

Compound Name (CAS) Substituents on Cyclopropane Core Ester Group Molar Mass (g/mol) Key Applications
Deltamethrin (52918-63-5) 3-(2,2-dibromoethenyl), 2,2-dimethyl (R)-cyano(3-phenoxyphenyl)methyl 505.24 Malaria vector control, agriculture
Cypermethrin (52315-07-8) 3-(2,2-dichloroethenyl), 2,2-dimethyl (RS)-cyano(3-phenoxyphenyl)methyl 416.30 Household pests, stored grains
Lambda-Cyhalothrin (91465-08-6) 3-(Z-2-chloro-3,3,3-trifluoropropenyl) (R)-cyano(3-phenoxyphenyl)methyl 449.85 Aphids, Lepidoptera larvae
Fenpropathrin (39515-41-8) 2,2,3,3-tetramethyl cyano(3-phenoxyphenyl)methyl 349.42 Mites in fruits and vegetables
Compound 12h (N/A) trans-3-(2,6-dimethylmorpholino)phenyl 4-methylbenzyl N/A Antimicrobial (cysteine biosynthesis)

Impact of Substituents on Bioactivity

  • Halogen Effects: Deltamethrin’s dibromoethenyl group enhances lipid solubility and persistence compared to dichloroethenyl analogs like Cypermethrin. Bromine’s larger atomic radius increases van der Waals interactions with insect sodium channels, improving knockdown effects .
  • Stereochemistry : The (1S,3S)-configuration in Deltamethrin is 100–1,000× more toxic to insects than its (1R,3R) enantiomer. In contrast, Lambda-Cyhalothrin’s (1R,3R)-configuration with a trifluoromethyl group confers resistance to metabolic degradation .
  • Ester Modifications : Fenpropathrin’s tetramethyl cyclopropane and simpler ester group reduce mammalian toxicity, making it suitable for acaricidal use .

Physicochemical Properties

Table 2: Experimental and Calculated Properties

Compound Boiling Point (°C) Density (g/cm³) PSA (Ų) Enantioselectivity (GC)
Deltamethrin N/A 1.403 (pred.) 59.32 ΔH-driven separation
Cypermethrin 502.5 (pred.) 1.25 59.32 Enthalpy-controlled
Fenpropathrin N/A 1.15 45.90 N/A
  • Thermodynamic Behavior : Enantioseparation of pyrethroids on cyclodextrin GC columns is enthalpy-controlled, with Deltamethrin’s bulkier bromine substituents requiring higher energy for chiral recognition .
  • Stability : Deltamethrin’s bromine atoms increase environmental persistence compared to chloro-analogs, necessitating rigorous residue analysis via GC-ECD or HPLC .

Biological Activity

Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel- is a complex organic compound notable for its unique structural features and potential biological activities. This compound is part of a broader category of cyclopropane derivatives that have garnered attention for their applications in pharmaceuticals and agrochemicals, particularly as insecticides. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C21H20Br2N2O3
  • Molecular Weight : 505.2 g/mol
  • Density : 1.994 g/cm³
  • Boiling Point : Approximately 326.35 °C

The compound features a cyclopropane ring, which is characterized by its strained structure that often leads to high reactivity. The presence of bromine atoms and the cyano(3-phenoxyphenyl)methyl ester moiety enhances its chemical diversity and functional properties .

Insecticidal Properties

Cyclopropanecarboxylic acid derivatives are primarily studied for their insecticidal properties. The compound's structure is similar to that of pyrethroids, which are widely used as insecticides. Research indicates that the (1R) configuration of these compounds is associated with enhanced insecticidal activity . Specifically, the (1S) isomer has been shown to be significantly less potent compared to its (1R) counterpart.

Case Studies and Research Findings

  • Pyrethroid Activity : Studies have demonstrated that the (1R-cis) isomer exhibits the highest insecticidal potency among various stereoisomers. This finding emphasizes the importance of stereochemistry in determining biological activity .
  • Molecular Docking Studies : Molecular docking simulations have been employed to assess how cyclopropanecarboxylic acid derivatives interact with target proteins in insects. These studies help elucidate binding affinities and potential mechanisms of action at the molecular level.
  • Comparative Analysis : A comparative analysis with similar compounds reveals significant differences in biological activity based on halogen substitution and stereochemistry:
    Compound NameMolecular FormulaNotable Features
    Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-C8H10Cl2O2Contains chlorine; different reactivity
    cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acidC8H10Br2O2Similar structure; different stereochemistry
    Dibromocypermethric acidC21H20Br2O3Larger structure; used as an insecticide

Synthesis and Yield

The synthesis of cyclopropanecarboxylic acid derivatives typically involves multi-step organic reactions. A notable synthesis route has been reported with yields ranging from 60% to 86% depending on the specific reaction conditions employed . The careful control of reaction parameters is crucial for maximizing yield and purity.

Q & A

Q. What are the established synthetic routes for preparing the title compound, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution or esterification reactions. Key steps include:

  • Cyclopropanation : Using diazo compounds with transition metal catalysts (e.g., Rh(II)) to form the cyclopropane core .
  • Halogenation : Introducing dibromoethenyl groups via radical or electrophilic halogenation .
  • Esterification : Reacting 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic acid with (R)-cyano(3-phenoxyphenyl)methanol in the presence of tetraalkyl ammonium salts (e.g., tetra-n-butylammonium bromide) as phase-transfer catalysts. Optimal conditions include low temperatures (-10°C to 0°C) and polar aprotic solvents (e.g., THF) to minimize racemization .
  • Purification : Silica gel chromatography or fixed-bed adsorption (e.g., activated alumina) removes tar-like byproducts .

Q. How is stereochemical integrity maintained during synthesis, given the (1S,3S)-rel- configuration?

Enantiomeric control is achieved via:

  • Chiral catalysts : Rhodium(II) carboxylates with chiral ligands (e.g., (S)-PROLINOL) direct cyclopropane ring formation .
  • Chiral resolving agents : Diastereomeric salt formation using tartaric acid derivatives to isolate the (1S,3S)-isomer .
  • NMR monitoring : ¹H and ¹³C NMR (e.g., δ 0.5–5.0 ppm for cyclopropane protons, δ 160–180 ppm for ester carbonyls) verify stereochemistry .

Q. What spectroscopic methods are used for structural characterization, and what key data distinguish this compound?

  • ¹H NMR : Cyclopropane protons appear as multiplets at δ 1.0–2.5 ppm; dibromoethenyl protons show coupling (J = 14–16 Hz) at δ 5.5–6.5 ppm .
  • ¹³C NMR : Ester carbonyls resonate at δ 165–170 ppm; cyano groups appear at δ 115–120 ppm .
  • Mass spectrometry (MS) : Base peaks at m/z 522 (molecular ion, C₁₉H₁₇NO₂Cl₂Br₂⁺) and fragment ions at m/z 181 (cyclopropane core) .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ between insects and non-target organisms?

  • In insects : Rapid hydrolysis by carboxylesterases releases cyclopropanecarboxylic acid, which disrupts sodium channel gating. Cyano(3-phenoxyphenyl)methanol is further oxidized to 3-phenoxybenzoic acid .
  • In mammals : Slower esterase activity leads to accumulation of the intact ester, causing neurotoxicity. β-Hydroxybutyric acid is a major metabolite in mammalian liver microsomes .
  • Analytical validation : LC-MS/MS with deuterated internal standards quantifies metabolic intermediates .

Q. What strategies resolve discrepancies in spectral data interpretation between NMR and MS?

Discrepancies arise from:

  • Dynamic effects in NMR : Rotamers of the cyano group cause split signals. Low-temperature NMR (-40°C) stabilizes conformers .
  • Ionization artifacts in MS : Adduct formation (e.g., Na⁺, K⁺) alters m/z ratios. Electrospray ionization (ESI) with collision-induced dissociation (CID) clarifies fragmentation patterns .
  • Cross-validation : Compare retention times (HPLC) with synthetic standards .

Q. How does environmental degradation of this compound impact ecotoxicology studies?

  • Photolysis : UV exposure cleaves the dibromoethenyl group, generating 3-(2-bromoethenyl) derivatives (half-life: 2–4 days in sunlight) .
  • Hydrolysis : Alkaline conditions (pH >9) hydrolyze the ester bond, producing non-toxic 3-phenoxybenzoic acid .
  • Bioaccumulation : LogP = 4.7 indicates high lipid solubility; measure via solid-phase microextraction (SPME) in aquatic systems .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies (30–75%)?

Variations arise from:

  • Catalyst purity : Impurities in tetraalkyl ammonium salts reduce phase-transfer efficiency .
  • Temperature control : Exothermic reactions above 0°C promote racemization .
  • Byproduct formation : Tar-like residues (from aldol condensation) adsorb onto silica gel, reducing isolated yields .

Methodological Recommendations

  • Synthesis : Use Rh(II)(S-PROLINOL)₂ for >90% enantiomeric excess .
  • Characterization : Combine low-temperature NMR and high-resolution MS (HRMS) for unambiguous assignment .
  • Metabolic studies : Employ ¹⁴C-labeled analogs to track degradation pathways .

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